4,5,6,7-Tetrahydrothieno[3,4-c]pyridine-1,3-diamine dihydrobromide
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Overview
Description
4,5,6,7-Tetrahydrothieno[3,4-c]pyridine-1,3-diamine dihydrobromide is a chemical compound with the molecular formula C7H13Br2N3S and a molecular weight of 331.071 . It is also known by other synonyms .
Synthesis Analysis
While specific synthesis methods for 4,5,6,7-Tetrahydrothieno[3,4-c]pyridine-1,3-diamine dihydrobromide were not found in the search results, it’s worth noting that various 4,5,6,7-tetrahydrothieno pyridine derivatives have been synthesized and evaluated for various biological activities .Molecular Structure Analysis
The molecular structure of this compound consists of a seven-membered ring with five carbon atoms, one sulfur atom, and one nitrogen atom . The exact mass is 328.919678 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 331.071 . Other specific properties such as density, boiling point, melting point, and flash point were not available in the search results .Scientific Research Applications
Pharmaceutical Research and Drug Development
This compound is a key intermediate in the synthesis of various pharmacologically active molecules. Its structure is closely related to thienopyridines, a class of compounds known for their antiplatelet and antithrombotic properties. It has been utilized in the development of drugs like Prasugrel , which is used to prevent clotting in patients with acute coronary syndrome.
Chemical Synthesis
As a versatile building block, this compound is used in chemical synthesis to create a wide range of thienopyridine derivatives. These derivatives are then tested for various biological activities, contributing to the discovery of new therapeutic agents .
Future Directions
properties
IUPAC Name |
4,5,6,7-tetrahydrothieno[3,4-c]pyridine-1,3-diamine;dihydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3S.2BrH/c8-6-4-1-2-10-3-5(4)7(9)11-6;;/h10H,1-3,8-9H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPODOTURROTTD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C(SC(=C21)N)N.Br.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Br2N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6,7-Tetrahydrothieno[3,4-c]pyridine-1,3-diamine dihydrobromide |
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